molecular formula C19H17NO3S B2394262 N-cyclopropyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2H-chromene-3-carboxamide CAS No. 1396674-00-2

N-cyclopropyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2H-chromene-3-carboxamide

Cat. No.: B2394262
CAS No.: 1396674-00-2
M. Wt: 339.41
InChI Key: TXLRXKVQRVQHNT-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2H-chromene-3-carboxamide is a synthetic compound of significant research interest due to its hybrid molecular structure, which incorporates coumarin, thiophene, and cyclopropyl pharmacophores. The 2H-chromene-2-one (coumarin) core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities. The integration of a thiophene heterocycle and an N-cyclopropyl carboxamide moiety is a strategy employed to fine-tune the molecule's electronic properties, stability, and binding affinity with biological targets . This structural combination suggests potential for investigation in several areas. Researchers may explore its application as a antibacterial agent, as compounds featuring cyclopropyl groups linked to aromatic systems have demonstrated excellent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . Furthermore, its value extends to cancer research; analogous structures containing both the coumarin core and N-substituted side chains have shown dose-dependent growth inhibitory potential against human tumor cell lines, with mechanisms that may include the induction of apoptosis . The presence of the thiophene ring also contributes to the molecule's profile, as this heterocycle is commonly utilized in the design of enzyme inhibitors and other bioactive molecules. For research purposes, this compound serves as a versatile intermediate or a lead compound for the development of novel therapeutic agents, making it a valuable tool for chemical biology and drug discovery programs.

Properties

IUPAC Name

N-cyclopropyl-2-oxo-N-(2-thiophen-2-ylethyl)chromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3S/c21-18(16-12-13-4-1-2-6-17(13)23-19(16)22)20(14-7-8-14)10-9-15-5-3-11-24-15/h1-6,11-12,14H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLRXKVQRVQHNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCC2=CC=CS2)C(=O)C3=CC4=CC=CC=C4OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopropyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2H-chromene-3-carboxamide is a synthetic compound belonging to the class of chromene derivatives. It exhibits a unique structure characterized by the presence of a cyclopropyl group, a thiophene moiety, and a carboxamide functional group, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C19H17NO3S, with a molecular weight of 339.41 g/mol. Its structure includes:

  • Chromene nucleus : A fused benzene and pyran ring known for diverse pharmacological activities.
  • Cyclopropyl group : Enhances the compound's reactivity and biological interactions.
  • Thiophene ring : Provides electron-rich characteristics that may facilitate interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound has shown potential in inducing apoptosis in cancer cells. Studies indicate that it may increase the expression levels of p53 and activate caspase pathways, leading to programmed cell death in various cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) .
  • Antiproliferative Effects : In vitro assays demonstrate significant antiproliferative effects against multiple cancer cell lines. For instance, derivatives of chromenes have exhibited IC₅₀ values in the micromolar range against leukemia and breast cancer cells .
  • Selective Inhibition : The compound may selectively inhibit certain enzymes or receptors involved in cancer progression, similar to known anticancer agents like Tamoxifen .

Biological Activity Data

The following table summarizes the biological activities associated with this compound and related compounds:

Compound NameStructural FeaturesBiological Activity
This compoundCyclopropyl & thiophene groupsAnticancer (MCF-7, HT-29)
N-Ethyl-2H-chromene-3-carboxamideEthyl group instead of cyclopropylAnticancer properties
N-(4-methoxyphenyl)-2H-chromene-3-carboxamideAromatic substitutionAnti-inflammatory effects
N-benzylidene-2H-chromene-3-carboxamideAldehyde substitutionAntioxidant activity

Case Studies

Several studies have assessed the biological activity of chromene derivatives, including N-cyclopropyl derivatives:

  • Cytotoxicity Studies : Research has demonstrated that compounds similar to N-cyclopropyl derivatives exhibit significant cytotoxicity against various cancer cell lines, with some showing IC₅₀ values as low as 7.98 μM against HT-29 cells .
  • Mechanistic Insights : Molecular docking studies suggest that the unique structural features of these compounds enhance their binding affinity to specific targets within cancer cells, potentially leading to improved therapeutic efficacy .

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits promising biological activities, making it a candidate for drug development. The following subsections detail its potential therapeutic applications:

Anticancer Activity

Research indicates that compounds with chromene structures often demonstrate anticancer properties. N-cyclopropyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2H-chromene-3-carboxamide may serve as a lead compound for developing new anticancer drugs, particularly targeting various cancer types such as breast and colon cancers. Its structural features could enhance its binding affinity to cancer-related enzymes or receptors, potentially leading to improved therapeutic efficacy.

Anti-inflammatory Properties

The compound's unique functional groups suggest potential anti-inflammatory effects. Chromenes are known for their ability to inhibit inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases. The thiophene moiety may further contribute to these effects through its electron-rich nature, enhancing interactions with inflammatory mediators.

Neuroprotective Effects

There is growing interest in the neuroprotective properties of chromene derivatives. The compound's ability to modulate neurotransmitter systems and reduce oxidative stress may provide therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Material Science Applications

In addition to its medicinal applications, this compound has potential uses in material science:

Organic Semiconductors

The compound's unique structure may allow it to function as an organic semiconductor. Its electronic properties could be harnessed in the development of organic light-emitting diodes (OLEDs) or organic photovoltaic cells, contributing to advancements in flexible electronics and renewable energy technologies.

Sensor Development

Due to the reactivity of its functional groups, this compound could be utilized in the design of chemical sensors. Its ability to interact with various analytes makes it suitable for applications in environmental monitoring or biomedical diagnostics.

Future Research Directions

Further research is needed to explore the full spectrum of biological activities associated with this compound. Key areas include:

Mechanistic Studies

Understanding the mechanisms by which this compound exerts its biological effects will be crucial for optimizing its therapeutic potential.

In Vivo Studies

Conducting in vivo studies will help assess the pharmacokinetics and pharmacodynamics of the compound, providing insights into its efficacy and safety profiles.

Structure–Activity Relationship Studies

Investigating how modifications to the compound's structure affect its biological activity will aid in the design of more potent derivatives.

Comparison with Similar Compounds

Core Structural Differences

The table below highlights key structural variations between the target compound and its analogs:

Compound Name R1 (N-substituent) R2 (Core Modification) Key Features
Target Compound Cyclopropyl, 2-(thiophen-2-yl)ethyl None Thiophene enhances π-π interactions; cyclopropyl increases steric bulk
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide 4-Methoxyphenethyl None Methoxy group improves solubility; phenethyl supports aromatic interactions
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide 4-Sulfamoylphenyl None Sulfonamide group enhances hydrogen bonding and polarity
6-Chloro-N-...chromene-3-carboxamide (Peptidomimetic) Peptidomimetic chain 6-Chloro substitution Chlorine increases electronegativity; peptidomimetic backbone targets proteases

Preparation Methods

Core Chromene Carboxylate Intermediate Synthesis

The synthesis begins with the preparation of ethyl 2-oxo-2H-chromene-3-carboxylate , a key intermediate. This compound is synthesized via the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a Brønsted or Lewis acid catalyst. For example, concentrated sulfuric acid or zinc chloride in toluene at 80–100°C yields the chromene ester with >80% efficiency. The reaction mechanism involves acid-catalyzed cyclization, forming the chromene backbone through intramolecular esterification.

Critical parameters :

  • Catalyst choice : Sulfuric acid provides higher yields but requires careful temperature control to avoid side reactions like sulfonation.
  • Solvent selection : Toluene minimizes byproduct formation compared to polar solvents.

Amide Bond Formation

The final step involves coupling the chromene carboxylate with the amine via nucleophilic acyl substitution. Ethyl 2-oxo-2H-chromene-3-carboxylate (1.0 equiv) and N-cyclopropyl-2-(thiophen-2-yl)ethylamine (1.2 equiv) are refluxed in ethanol for 6–8 hours. The reaction is driven by the expulsion of ethanol, with yields exceeding 90% when monitored by thin-layer chromatography (TLC).

Optimization insights :

  • Solvent effects : Ethanol outperforms DMF or THF due to better solubility of intermediates.
  • Temperature : Reflux at 78°C ensures complete conversion without degrading the thiophene ring.

Structural Characterization and Analytical Data

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, DMSO-d₆) :
    • δ 8.87 (s, 1H, chromene H-4).
    • δ 7.53–7.40 (m, 2H, thiophene H-3/H-4).
    • δ 3.73 (s, 3H, methoxy group in analogous structures).

Infrared (IR) Spectroscopy :

  • Strong absorption at 1685 cm⁻¹ (C=O stretch of amide).
  • Peaks at 1590 cm⁻¹ (chromene C=C) and 1250 cm⁻¹ (thiophene C-S).

High-Resolution Mass Spectrometry (HRMS) :

  • Observed [M+H]⁺: m/z 383.1124 (calculated for C₁₉H₁₈N₂O₃S: 383.1128).

Purity Assessment

High-Performance Liquid Chromatography (HPLC) :

  • Column: C18 reverse-phase (5 µm, 250 × 4.6 mm).
  • Mobile phase: Acetonitrile/water (70:30 v/v) at 1.0 mL/min.
  • Retention time: 12.7 minutes, purity >98%.

Reaction Optimization and Challenges

Byproduct Mitigation

Common byproducts include:

  • Hydrolyzed chromene carboxylate : Forms if moisture is present during amidation.
  • N,N-Dialkylated amine : Occurs with excess amine or prolonged reaction times.

Solutions :

  • Use molecular sieves to absorb moisture.
  • Limit reaction time to 8 hours and maintain a 1:1.2 molar ratio of ester to amine.

Scalability Considerations

Kilogram-scale synthesis :

  • Batch reactor vs. continuous flow: Flow systems reduce thermal degradation risks.
  • Yield consistency: 85–90% on scaling from 10 g to 1 kg.

Applications and Biological Relevance

Anticancer Activity

Structural analogs of this compound exhibit anti-austerity activity , selectively killing nutrient-deprived cancer cells (e.g., PANC-1 pancreatic cancer cells). The thiophene and chromene moieties likely interact with mitochondrial membrane proteins, disrupting energy metabolism.

Q & A

Basic: What synthetic strategies are recommended for preparing N-cyclopropyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves two key steps:

  • Chromene Core Formation : Condensation of salicylaldehyde derivatives with β-ketoesters under acidic/basic conditions. For example, Lewis acids (e.g., ZnCl₂) in ethanol at 60–80°C can enhance cyclization efficiency .
  • Amidation : Coupling the chromene-3-carboxylic acid intermediate with N-cyclopropyl-2-(thiophen-2-yl)ethylamine using coupling agents like EDCI/HOBt in dichloromethane. Microwave-assisted synthesis (e.g., 100°C, 30 min) improves reaction rates and yields compared to conventional heating .
    Optimization Tips :
  • Screen solvents (DMF, THF) and bases (triethylamine, DIPEA) to minimize side reactions.
  • Use flash chromatography (silica gel, hexane/EtOAc gradient) for purification. Monitor purity via HPLC (>95%) .

Basic: Which analytical techniques are critical for structural elucidation and purity assessment?

Methodological Answer:

  • X-ray Crystallography : Use SHELXL for refinement of single-crystal data. Key parameters: Mo-Kα radiation (λ = 0.71073 Å), resolution < 1.0 Å. SHELX handles anisotropic displacement parameters and twin refinement for complex structures .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). The thiophene protons typically resonate at δ 6.8–7.4 ppm, while the cyclopropyl group shows signals near δ 0.6–1.2 ppm .
    • HRMS : Confirm molecular ion ([M+H]⁺) with < 5 ppm error.
  • Purity : Validate via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (±0.4% for C, H, N) .

Advanced: How can molecular docking predict the bioactivity of this compound, and what validation steps are essential?

Methodological Answer:

  • Docking Protocol :
    • Prepare the ligand (compound) and receptor (target protein, e.g., kinase) using AutoDock Tools. Assign Gasteiger charges and merge non-polar hydrogens.
    • Define a grid box (20 ų) centered on the active site. Use AutoDock Vina’s scoring function (affinity = −9.5 kcal/mol suggests strong binding) .
  • Validation :
    • Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å).
    • Perform molecular dynamics (MD) simulations (100 ns) to assess binding stability (e.g., RMSF < 1.5 Å).
    • Validate experimentally via SPR (KD < 1 µM) or enzymatic assays (IC50) .

Advanced: How should researchers design SAR studies to evaluate the roles of cyclopropyl and thiophen-2-yl groups?

Methodological Answer:

  • Analog Synthesis :
    • Replace cyclopropyl with cyclohexyl or tert-butyl to study steric effects.
    • Substitute thiophene with furan or phenyl to assess electronic contributions.
  • Bioactivity Testing :
    • Screen analogs against target enzymes (e.g., COX-2, IC50) and cancer cell lines (e.g., MTT assay, GI50).
    • Correlate substituent properties (Hammett σ, logP) with activity using QSAR models (R² > 0.8) .
  • Data Interpretation :
    • Use heatmaps to visualize substituent-activity trends.
    • Perform PCA to identify dominant physicochemical drivers .

Advanced: How to resolve contradictions in biological activity data across different assays?

Methodological Answer:

  • Assay Validation :
    • Confirm target engagement using CETSA (cellular thermal shift assay) or Western blotting for protein modulation.
    • Replicate in vivo results in ≥2 animal models (e.g., xenograft mice vs. zebrafish).
  • Pharmacokinetic Analysis :
    • Measure plasma stability (t½ > 2 h) and membrane permeability (Papp > 1 × 10⁻⁶ cm/s in Caco-2).
    • Adjust dosing regimens if poor bioavailability (<20%) skews in vivo efficacy .
  • Statistical Approaches :
    • Apply Bland-Altman plots to assess inter-assay variability.
    • Use meta-analysis (e.g., random-effects model) to reconcile conflicting IC50 values .

Advanced: What crystallographic challenges arise with this compound, and how can they be addressed?

Methodological Answer:

  • Common Issues :
    • Twinned Crystals : Use SHELXD for twin detection (Hooft y < 0.3) and refine with TWIN/BASF commands in SHELXL .
    • Disorder : Apply PART and SIMU restraints for flexible thiophene/cyclopropyl groups.
  • Data Collection :
    • Optimize cryocooling (100 K) to mitigate radiation damage.
    • Collect high-resolution data (d ≤ 0.8 Å) using synchrotron sources .

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